molecular formula C7H13N3O2 B1426409 N-methyl-2-(2-oxopiperazin-1-yl)acetamide CAS No. 1250678-07-9

N-methyl-2-(2-oxopiperazin-1-yl)acetamide

Cat. No. B1426409
M. Wt: 171.2 g/mol
InChI Key: LDTWDOXMRZZBRQ-UHFFFAOYSA-N
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Description

N-methyl-2-(2-oxopiperazin-1-yl)acetamide, also known as MOA-728, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MOA-728 is a selective agonist of the GABAB receptor, which is a member of the G protein-coupled receptor family. The GABAB receptor plays a crucial role in regulating the activity of the central nervous system, and its dysfunction has been implicated in various neurological disorders.

Scientific Research Applications

Biological Effects and Toxicology

A comprehensive review by Kennedy (2001) discusses the biological consequences of exposure to acetamide derivatives, including N-methyl-2-(2-oxopiperazin-1-yl)acetamide, highlighting their commercial importance and the varied biological responses they elicit. This review suggests a nuanced understanding of these compounds' toxicological profiles, emphasizing the need for updated information on their biological effects (Kennedy, 2001).

Neurotransmitter Systems and Neuroprotective Properties

Research on NMDA receptors, which are critical for excitatory neurotransmission in the mammalian central nervous system, highlights the importance of understanding the pathways involved in neurotransmitter system trafficking. Studies focus on the molecular mechanisms underlying the transport and regulation of NMDA receptors, with implications for understanding psychiatric and neurological diseases (Horak et al., 2014).

Potential Therapeutic Applications

  • Neurodegenerative Diseases: N-acetylcysteine (NAC), a related compound, has shown promise in protecting against insulin resistance, a precursor to type-2 diabetes, through its antioxidant, anti-inflammatory, and anti-apoptotic properties. This suggests potential therapeutic applications for N-methyl-2-(2-oxopiperazin-1-yl)acetamide in treating diseases with underlying oxidative stress mechanisms (Lasram et al., 2015).
  • Psychiatric Disorders: NAC has been explored for its utility in psychiatry, modulating glutamatergic, neurotrophic, and inflammatory pathways, potentially relevant for N-methyl-2-(2-oxopiperazin-1-yl)acetamide. This research supports the exploration of similar compounds for treating addiction, compulsive disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).

properties

IUPAC Name

N-methyl-2-(2-oxopiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-8-6(11)5-10-3-2-9-4-7(10)12/h9H,2-5H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTWDOXMRZZBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(2-oxopiperazin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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